布雷维毒素3

概览

描述

Synthesis Analysis

The total synthesis of brevetoxin variants, including brevetoxin A and brevetoxin-B, showcases the complexity and challenge inherent in replicating the structure of these natural compounds. The synthesis involves multiple steps, including tetracyclic coupling, Horner-Wittig olefination, and reductive etherification, culminating in the creation of the polyether structure characteristic of brevetoxins (Nicolaou et al., 2009). These synthetic efforts not only underscore the complexity of brevetoxin molecules but also pave the way for further studies on their biological activities and potential therapeutic applications.

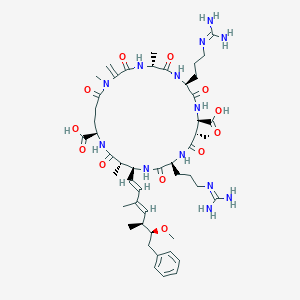

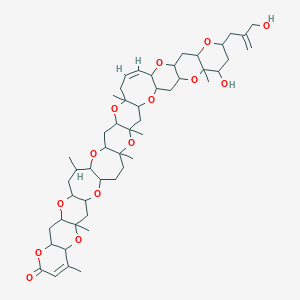

Molecular Structure Analysis

Brevetoxin 3's structure is distinguished by its large, ladder-like polyether framework, featuring multiple ether rings and a series of stereocenters. This intricate structure is essential for its biological activity, particularly its interaction with voltage-sensitive sodium channels. The unique, complex structure, including a trans-fused polycyclic ether ring system, highlights the challenges in synthesizing such molecules and the importance of stereochemistry in their biological interactions (T. Nakata et al., 2003).

Chemical Reactions and Properties

Brevetoxin 3 interacts specifically with voltage-sensitive sodium channels, binding to site 5 and modifying the channel's normal functioning. This interaction leads to a disruption in the sodium ion flow, affecting neuronal signaling. The compound's ability to modulate these channels underlies its neurotoxic effects, illustrating the direct link between its chemical properties and biological activity (G. Jeglitsch et al., 1998).

Physical Properties Analysis

While specific details on the physical properties of brevetoxin 3 are not extensively documented in the literature, brevetoxins, in general, are characterized by their lipophilicity. This physical characteristic is crucial for their ability to integrate into and affect biological membranes, particularly in the nervous system where they exert their toxic effects.

Chemical Properties Analysis

The chemical reactivity and stability of brevetoxin 3 are influenced by its polyether structure. The molecule's multiple ether bonds and stereochemical configuration contribute to its high affinity for sodium channels and its stability in marine environments. This stability is significant for the persistence of brevetoxin toxicity in red tide events and its accumulation in marine food webs, leading to shellfish poisoning (D. Baden, 1989).

科研应用

1. 与钠通道的相互作用

布雷维毒素3,也称为PbTX-3,已被研究其对钠通道的影响。Sheridan和Adler(1989年)发现PbTX-3改变了哺乳动物神经母细胞瘤细胞中钠通道的激活,导致通道激活的电压依赖性发生变化,而不影响单通道平均开放寿命或电导。这表明布雷维毒素增加了静息状态下的钠电流,影响了细胞去极化(Sheridan & Adler, 1989)。

2. 结合特异性和对细胞的影响

布雷维毒素,包括PbTx-3,以其独特的结构和通过结合到电压敏感钠通道上的特定位点增强细胞内Na+流入的能力而闻名。这种相互作用导致兴奋效应,正如Baden(1989年)所指出的,并且与雪卡毒素共享,突显了毒素的特异性和对细胞活动的影响(Baden, 1989)。

3. 哺乳动物中的生物监测

Fairey等人(2001年)开发了一种方法,在暴露后监测血液中的布雷维毒素,利用血液收集卡。这种方法最初在小鼠中进行了测试,允许通过液相色谱-串联质谱检测特定的布雷维毒素同分异构体,包括PbTx-3。首先使用受体结合测定筛查布雷维毒素活性,表明该方法在各种物种中进行生物监测的潜力(Fairey et al., 2001)。

4. 血浆分布和载体蛋白

Woofter等人(2005年)对小鼠血浆中PbTx-3的分布在载体蛋白中的研究显示,布雷维毒素同分异构体的显著部分与血浆中的成分相关联,包括高密度脂蛋白(HDL)。这一发现揭示了毒素如何被输送到组织中并从中清除,这可能为中毒治疗措施提供信息(Woofter et al., 2005)。

5. 吸入毒性和肺部影响

Benson等人(1999年)的一项研究调查了小鼠中布雷维毒素-3的肺部摄取、组织分布和排泄。结果显示迅速分布到所有组织,最初剂量最高的是肝脏和胃肠道。不同组织的消除半衰期有所不同,大部分排泄在96小时内完成。这项研究有助于理解与吸入布雷维毒素相关的全身不良健康影响(Benson et al., 1999)。

Safety And Hazards

未来方向

The role of biomarkers in monitoring Brevetoxin 3 in Karenia brevis exposed molluscan shellfish is being reviewed . Comparisons of biomarker levels by liquid chromatography-mass spectrometry (LC-MS) with composite toxin as measured by enzyme linked immunosorbent assay (ELISA), and shellfish toxicity by mouse bioassay, support the application of these biomarkers as a dynamic and powerful approach for monitoring brevetoxins in shellfish and prevention of neurotoxic shellfish poisoning .

性质

IUPAC Name |

(21Z)-12-hydroxy-14-[2-(hydroxymethyl)prop-2-enyl]-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,40-dien-39-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H72O14/c1-25(24-51)14-28-17-37(52)50(8)41(54-28)19-33-34(61-50)18-32-29(55-33)10-9-12-46(4)42(58-32)23-49(7)40(62-46)21-39-47(5,64-49)13-11-30-44(60-39)26(2)15-31-36(56-30)22-48(6)38(57-31)20-35-45(63-48)27(3)16-43(53)59-35/h9-10,16,26,28-42,44-45,51-52H,1,11-15,17-24H2,2-8H3/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKMHDYJRAAJTAD-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2C(CC3(C(O2)CC4C(O3)C(=CC(=O)O4)C)C)OC5C1OC6CC7C(CC8C(O7)(C/C=C\C9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)CC(=C)CO)O)C)C)(OC6(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H72O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019886 | |

| Record name | Brevetoxin T17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

897.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevetoxin 3 | |

CAS RN |

85079-48-7 | |

| Record name | Brevetoxin T17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085079487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Brevetoxin T17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

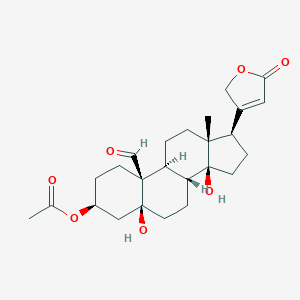

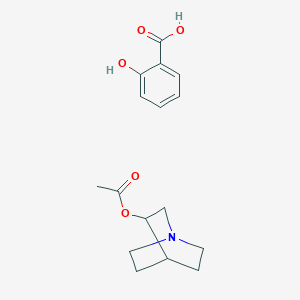

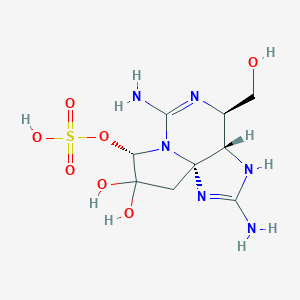

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

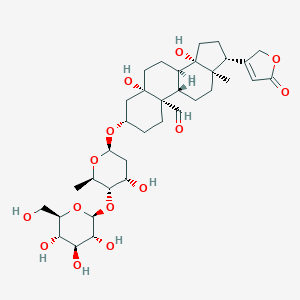

![(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-3-[(2R,4S,5R,6R)-4-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B1.png)

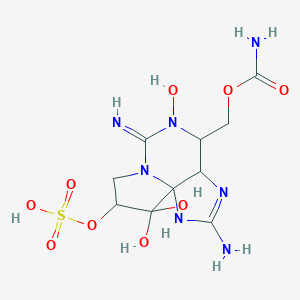

![[(3aS,4R,10aS)-2-amino-5,10,10-trihydroxy-6-imino-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B22.png)

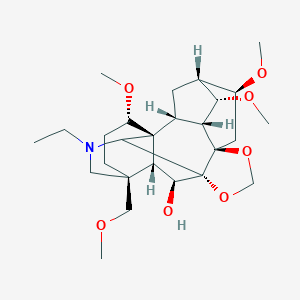

![13-(2-Hydroxyethyl)-11-methyl-5-methylidene-13-azoniapentacyclo[9.3.3.24,7.01,10.02,7]nonadec-13-en-6-ol](/img/structure/B26.png)